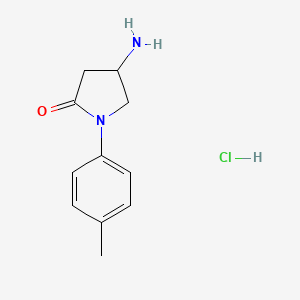4-AMINO-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE HYDROCHLORIDE
CAS No.:
Cat. No.: VC8896307
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15ClN2O |
|---|---|
| Molecular Weight | 226.70 g/mol |
| IUPAC Name | 4-amino-1-(4-methylphenyl)pyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O.ClH/c1-8-2-4-10(5-3-8)13-7-9(12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3;1H |
| Standard InChI Key | AYLZIKSIYLPMBX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)N.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride belongs to the class of substituted pyrrolidinones, characterized by a five-membered lactam ring fused with an aromatic substituent. The base compound, 4-amino-1-(4-methylphenyl)pyrrolidin-2-one, has a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . The hydrochloride salt form introduces a chloride counterion, enhancing solubility and stability for practical applications.
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name is 4-amino-1-(4-methylphenyl)pyrrolidin-2-one, with the hydrochloride designation indicating the protonation of the amine group and association with a chloride ion . The compound’s stereochemistry is defined by the orientation of the amino group at the 4-position of the pyrrolidinone ring, though specific enantiomeric data remain unspecified in available sources.
Structural Representation
The SMILES notation for the base compound is CC1=CC=C(C=C1)N2CC(CC2=O)N, reflecting the 4-methylphenyl group attached to the nitrogen at position 1 of the pyrrolidinone ring . X-ray crystallography or detailed conformational analyses are absent in current literature, but computational models suggest a planar aromatic ring and a puckered lactam ring .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula (base) | C₁₁H₁₄N₂O | |
| Molecular Weight (base) | 190.24 g/mol | |
| Exact Mass (base) | 190.1106 g/mol | |
| Topological Polar Surface Area | 46.3 Ų | |
| LogP (Octanol-Water) | 2.97 |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility compared to the free base. While exact solubility data are unavailable, analogous compounds (e.g., 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride) exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in hexane . Stability studies suggest susceptibility to hydrolysis under strongly acidic or alkaline conditions due to the lactam ring’s reactivity.
Spectral Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume